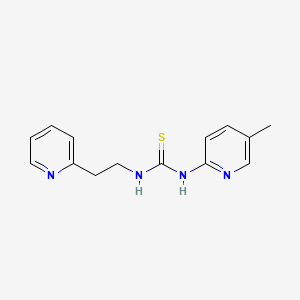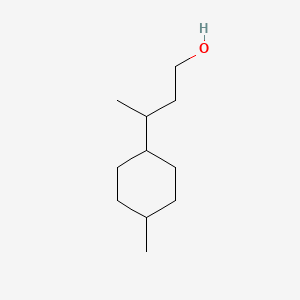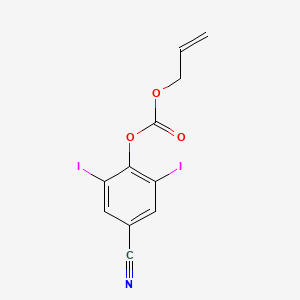
Thiourea, N-(5-methyl-2-pyridinyl)-N'-(2-(2-pyridinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(5-methyl-2-pyridinyl)-N’-(2-(2-pyridinyl)ethyl)- is a thiourea derivative characterized by the presence of pyridine rings. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. These compounds often exhibit unique chemical properties due to the presence of the thiourea functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For the specific compound , the synthesis might involve the following steps:
Preparation of Isothiocyanate Intermediate: Reacting 5-methyl-2-pyridinylamine with thiophosgene to form the corresponding isothiocyanate.
Formation of Thiourea Derivative: Reacting the isothiocyanate intermediate with 2-(2-pyridinyl)ethylamine under controlled conditions to yield the desired thiourea derivative.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction pathways. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide or other sulfur-containing compounds.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of thiourea dioxide or sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiourea derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as ligands in coordination chemistry and as intermediates in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.
Wirkmechanismus
The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound with a simple structure.
N,N’-Disubstituted Thioureas: Compounds with various substituents on the nitrogen atoms.
Isothioureas: Compounds with an isothiourea functional group.
Uniqueness
Thiourea, N-(5-methyl-2-pyridinyl)-N’-(2-(2-pyridinyl)ethyl)- is unique due to the presence of two pyridine rings, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may contribute to its distinct chemical and biological properties compared to other thiourea derivatives.
Eigenschaften
CAS-Nummer |
149488-74-4 |
|---|---|
Molekularformel |
C14H16N4S |
Molekulargewicht |
272.37 g/mol |
IUPAC-Name |
1-(5-methylpyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea |
InChI |
InChI=1S/C14H16N4S/c1-11-5-6-13(17-10-11)18-14(19)16-9-7-12-4-2-3-8-15-12/h2-6,8,10H,7,9H2,1H3,(H2,16,17,18,19) |
InChI-Schlüssel |
NDQKCHYSWLGKCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(=S)NCCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)



![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)

![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
